Diazo Biotin-PEG3-Alkyne
CAS No.: 1884349-58-9
Cat. No.: VC0525893
Molecular Formula: C39H53N7O9S
Molecular Weight: 795.95
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1884349-58-9 |
---|---|
Molecular Formula | C39H53N7O9S |
Molecular Weight | 795.95 |
IUPAC Name | N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[2-hydroxy-5-[2-(3-prop-2-ynoxypropanoylamino)ethyl]phenyl]diazenyl]benzamide |
Standard InChI | InChI=1S/C39H53N7O9S/c1-2-18-52-19-14-36(49)40-15-13-28-7-12-33(47)31(26-28)46-45-30-10-8-29(9-11-30)38(50)42-17-21-54-23-25-55-24-22-53-20-16-41-35(48)6-4-3-5-34-37-32(27-56-34)43-39(51)44-37/h1,7-12,26,32,34,37,47H,3-6,13-25,27H2,(H,40,49)(H,41,48)(H,42,50)(H2,43,44,51)/t32-,34-,37-/m0/s1 |
Standard InChI Key | AIUZFZDETVBCLH-OHTDSXDOSA-N |
SMILES | C#CCOCCC(=O)NCCC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)NCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Diazo Biotin-PEG3-Alkyne (CAS 1884349-58-9) is a sophisticated molecule with the chemical formula C39H53N7O9S and a molecular weight of 795.94 g/mol . The compound features several functional components strategically integrated into its structure, including a biotin moiety, a polyethylene glycol (PEG3) spacer, a diazo cleavable linker, and a terminal alkyne group. This architectural design allows the molecule to serve multiple purposes in biochemical applications.
The compound appears as a dark orange solid and demonstrates good solubility in organic solvents such as DMSO and DMF . The PEG3 spacer incorporated into the molecule plays a crucial role in enhancing the hydrophilicity of the compound, thereby improving the solubility of labeled biomolecules in aqueous environments . This property is particularly important for biological applications where water compatibility is essential.
Physical and Chemical Properties
Mechanism of Action
Diazo Biotin-PEG3-Alkyne functions through a multi-step process that leverages both click chemistry and biotin-streptavidin binding principles. Understanding this mechanism is crucial for researchers seeking to apply this tool effectively in their experimental workflows.
Click Chemistry Reaction
The terminal alkyne group in Diazo Biotin-PEG3-Alkyne is designed to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a classic example of click chemistry . This reaction enables the compound to selectively attach to azide-containing biomolecules, forming a stable triazole linkage. The reaction proceeds efficiently under mild conditions, typically requiring a Cu(I) catalyst . This selective chemical targeting allows researchers to specifically label biomolecules of interest that have been previously modified to contain azide groups.
Biotin-Streptavidin Affinity Capture
Following the labeling of target biomolecules via click chemistry, the biotin moiety of the compound enables high-affinity binding to streptavidin. This interaction is among the strongest non-covalent biological interactions known, with a dissociation constant (Kd) in the femtomolar range. The exceptional strength of this interaction allows for efficient capturing of even highly dilute biotinylated targets using streptavidin-coated resins or beads . This property makes Diazo Biotin-PEG3-Alkyne particularly valuable for enriching low-abundance proteins in complex biological samples.
Cleavable Linker Functionality
A key innovation in Diazo Biotin-PEG3-Alkyne is the incorporation of a diazo cleavable linker. This feature addresses a significant limitation in traditional biotin-streptavidin capture systems: the difficulty of releasing bound biotinylated molecules from streptavidin due to the exceptional strength of the interaction . The diazo group can be selectively cleaved using sodium dithionite (Na2S2O4) at a concentration of approximately 25-50 mM under mild conditions . This cleavage mechanism allows for efficient recovery of captured biomolecules without harsh denaturation conditions that might compromise their structural integrity or biological activity.
Applications in Research
Diazo Biotin-PEG3-Alkyne has found utility across various research domains, particularly in proteomics and drug development. The compound's versatility stems from its unique combination of properties that facilitate specific labeling, efficient capture, and gentle release of biomolecules.
Proteolysis-Targeting Chimera (PROTAC) Development
One significant application of Diazo Biotin-PEG3-Alkyne is as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are bifunctional molecules designed to selectively degrade specific target proteins. They contain two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other binds to the protein of interest . This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG3 component of Diazo Biotin-PEG3-Alkyne serves as an effective linker in PROTAC design, providing appropriate spacing and solubility characteristics.
Protein Labeling and Purification
Diazo Biotin-PEG3-Alkyne excels in applications involving protein labeling followed by affinity purification. Researchers can use this compound to selectively label proteins containing azide modifications, followed by capture on streptavidin resins . The captured proteins can then be released under mild conditions using sodium dithionite, preserving their structural integrity and activity. This approach offers advantages over conventional methods that may require harsh elution conditions such as boiling in denaturing buffers, trypsin digestion, or elution with excess free biotin .
Proteomic Studies
The compound has proven valuable in proteomic research, where the ability to selectively capture and release proteins is critical. Following release from streptavidin resins, the labeled proteins can be analyzed using various techniques including mass spectrometry, ELISA, dot blots, or Western blotting . This capability facilitates the identification and characterization of proteins involved in complex biological processes, protein-protein interactions, and cellular pathways.
Advantages Over Traditional Biotinylation Methods
Diazo Biotin-PEG3-Alkyne offers several distinct advantages compared to conventional biotinylation reagents and approaches. These benefits have contributed to its increasing adoption in biochemical and proteomic research.
Selective Protein Recovery
A major limitation of traditional biotin-streptavidin systems is the difficulty in recovering captured proteins without denaturing conditions. Conventional methods often involve harsh elution techniques that can co-elute contaminants including naturally biotinylated proteins and nonspecifically bound proteins . The diazo cleavable linker in Diazo Biotin-PEG3-Alkyne allows for selective release of only the specifically labeled proteins under mild conditions, significantly improving the purity of recovered samples.
Reduced Sample Contamination
When using conventional biotinylation approaches, elution methods that involve boiling the resin in denaturing buffer or trypsin digestion can release high levels of resin-based peptides along with the proteins of interest . This contamination complicates downstream analysis, particularly in mass spectrometry applications. The gentle elution conditions enabled by Diazo Biotin-PEG3-Alkyne minimize these contaminants, resulting in cleaner samples for subsequent analysis.
Minimal Modification Footprint
Following cleavage with sodium dithionite, Diazo Biotin-PEG3-Alkyne leaves only a small molecular fragment (approximately 178.19 Da) on the labeled protein . This minimal modification is less likely to interfere with protein function or structure compared to larger modifications that might remain after other labeling approaches. This property is particularly valuable for studies where maintaining protein activity after purification is important.
Research Applications and Future Directions
The unique properties of Diazo Biotin-PEG3-Alkyne position it as a valuable tool in current research with potential for expanded applications in emerging areas of biochemical and biomedical research.
Current Research Applications
Currently, Diazo Biotin-PEG3-Alkyne is predominantly used in fundamental research applications, including protein-protein interaction studies, protein complex isolation, and targeted proteomics. Its application in PROTAC development represents an important connection to drug discovery efforts, particularly for targeting previously "undruggable" proteins through induced degradation rather than inhibition .
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